molecular formula C24H18N2O5 B3681182 N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide

Cat. No.: B3681182
M. Wt: 414.4 g/mol
InChI Key: SVVIFLPHCAINRR-UHFFFAOYSA-N
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Description

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide is a complex organic compound characterized by its unique furan-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide typically involves the reaction of substituted furan derivatives with cyano and carboxamide groups. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions to yield the desired cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes solvent-free reactions or fusion methods to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-based ketones, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Properties

IUPAC Name

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c1-28-17-9-5-15(6-10-17)21-19(14-25)24(26-23(27)20-4-3-13-30-20)31-22(21)16-7-11-18(29-2)12-8-16/h3-13H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVIFLPHCAINRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide
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N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide
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N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide
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N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide
Reactant of Route 5
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide
Reactant of Route 6
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide

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